Ethyl 7-(methylamino)heptanoate

Description

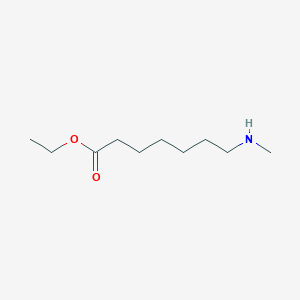

Ethyl 7-(methylamino)heptanoate (CAS: 99863-55-5) is an organochemical compound with the molecular formula C₁₀H₂₂ClNO₂ and a molecular weight of 223.74 g/mol . Structurally, it consists of a heptanoate backbone substituted with a methylamino group (-NHCH₃) at the seventh carbon, esterified with an ethyl group. The hydrochloride salt form enhances its stability and solubility, making it suitable for synthetic chemistry applications, such as pharmaceutical intermediates or bioactive molecule synthesis .

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

ethyl 7-(methylamino)heptanoate |

InChI |

InChI=1S/C10H21NO2/c1-3-13-10(12)8-6-4-5-7-9-11-2/h11H,3-9H2,1-2H3 |

InChI Key |

YKKVOKXHJZBZPO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCNC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Heptanoate (Ethyl Enanthate)

Key Differences :

- Structure: Ethyl heptanoate lacks the methylamino substituent, consisting solely of heptanoic acid esterified with ethanol.

- Physical Properties: Ethyl heptanoate has a fruity, cognac-like odor and is liquid at room temperature (predicted boiling point: ~424°C for amino-substituted analogs vs. ~190°C for unsubstituted ethyl heptanoate) .

- Applications: Widely used as a flavoring agent in foods and beverages (e.g., Chinese Baijiu) due to its pleasant aroma . In contrast, ethyl 7-(methylamino)heptanoate is primarily utilized in chemical synthesis, reflecting its functional amino group’s reactivity .

Table 1: Physical and Functional Comparison

Ethyl 7-(Methanesulphinamido)Heptanoate

Key Differences :

- Structure: Features a sulphinamido (-NHS(O)CH₃) group instead of methylamino.

- Synthesis: Prepared via nucleophilic substitution of ethyl 7-bromoheptanoate with methanesulphinamide . This contrasts with this compound, which likely uses methylamine as the nucleophile.

Ethyl (Z)-7-Oxo-3-Phenyl-2-Heptenoate

Key Differences :

- Structure : Contains a keto group (-C=O) at C7 and a phenyl substituent at C3, with a conjugated double bond.

- Synthesis: Requires stereoselective methods for the (Z)-configuration, whereas this compound involves straightforward alkylation .

- Applications: Used in complex organic syntheses (e.g., prostaglandins), while the methylamino variant serves as a building block for amino acid derivatives.

Methyl 7-Aminoheptanoate Hydrochloride

Key Differences :

- Structure: Methyl ester (vs. ethyl) with a primary amine (-NH₂) instead of methylamino.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.